molecular formula C21H30BrNO2 B297094 2-(4-bromo-2-methylphenoxy)-N,N-dicyclohexylacetamide

2-(4-bromo-2-methylphenoxy)-N,N-dicyclohexylacetamide

Cat. No. B297094
M. Wt: 408.4 g/mol
InChI Key: CJIPPCXZVRQZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-2-methylphenoxy)-N,N-dicyclohexylacetamide, also known as BMDCA, is a chemical compound that has been studied for its potential use as a pharmaceutical drug. BMDCA is a member of the amide class of compounds and is structurally similar to other drugs that have been used to treat various medical conditions. In

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N,N-dicyclohexylacetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. In particular, 2-(4-bromo-2-methylphenoxy)-N,N-dicyclohexylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. 2-(4-bromo-2-methylphenoxy)-N,N-dicyclohexylacetamide has also been shown to bind to certain receptors in the body, including the vanilloid receptor, which is involved in pain sensation.
Biochemical and Physiological Effects
2-(4-bromo-2-methylphenoxy)-N,N-dicyclohexylacetamide has been shown to have a number of biochemical and physiological effects in the body. In vitro studies have shown that 2-(4-bromo-2-methylphenoxy)-N,N-dicyclohexylacetamide can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit the growth and proliferation of cancer cells. 2-(4-bromo-2-methylphenoxy)-N,N-dicyclohexylacetamide has also been shown to have anti-inflammatory effects, including the inhibition of the production of pro-inflammatory cytokines. Additionally, 2-(4-bromo-2-methylphenoxy)-N,N-dicyclohexylacetamide has been shown to have analgesic effects, including the inhibition of pain sensation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromo-2-methylphenoxy)-N,N-dicyclohexylacetamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 2-(4-bromo-2-methylphenoxy)-N,N-dicyclohexylacetamide has been shown to have a number of potential therapeutic applications, making it a promising compound for further research. However, one limitation of using 2-(4-bromo-2-methylphenoxy)-N,N-dicyclohexylacetamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test its efficacy.

Future Directions

There are many potential future directions for research on 2-(4-bromo-2-methylphenoxy)-N,N-dicyclohexylacetamide. One area of research could focus on further elucidating the mechanism of action of 2-(4-bromo-2-methylphenoxy)-N,N-dicyclohexylacetamide, in order to better understand its potential therapeutic applications. Additionally, research could focus on testing the efficacy of 2-(4-bromo-2-methylphenoxy)-N,N-dicyclohexylacetamide in animal models of cancer, inflammation, and pain. Finally, research could explore the potential use of 2-(4-bromo-2-methylphenoxy)-N,N-dicyclohexylacetamide in combination with other drugs, in order to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 2-(4-bromo-2-methylphenoxy)-N,N-dicyclohexylacetamide involves several steps, including the reaction of 4-bromo-2-methylphenol with cyclohexylamine, followed by the reaction of the resulting product with acetic anhydride. The final product is obtained after purification and isolation using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-(4-bromo-2-methylphenoxy)-N,N-dicyclohexylacetamide has been studied for its potential use in the treatment of various medical conditions, including cancer, inflammation, and pain. In vitro studies have shown that 2-(4-bromo-2-methylphenoxy)-N,N-dicyclohexylacetamide has cytotoxic effects on cancer cells, and it has been suggested that it may be a potential chemotherapeutic agent. 2-(4-bromo-2-methylphenoxy)-N,N-dicyclohexylacetamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory conditions such as arthritis. Additionally, 2-(4-bromo-2-methylphenoxy)-N,N-dicyclohexylacetamide has been shown to have analgesic effects, making it a potential treatment for pain.

properties

Molecular Formula

C21H30BrNO2

Molecular Weight

408.4 g/mol

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N,N-dicyclohexylacetamide

InChI

InChI=1S/C21H30BrNO2/c1-16-14-17(22)12-13-20(16)25-15-21(24)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h12-14,18-19H,2-11,15H2,1H3

InChI Key

CJIPPCXZVRQZFB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)N(C2CCCCC2)C3CCCCC3

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)N(C2CCCCC2)C3CCCCC3

Origin of Product

United States

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